(1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with a methyl group at the 1-position and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 1-methyl-4-bromo-5-phenylpyrazole with triisopropyl borate under suitable conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, are often used to facilitate reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, Suzuki-Miyaura coupling typically yields biaryl compounds.
Scientific Research Applications
(1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in developing pharmaceutical agents, particularly kinase inhibitors.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Lacks the phenyl group at the 5-position.
1-Methyl-4-pyrazoleboronic acid pinacol ester: Features a pinacol ester group instead of a free boronic acid group.
Uniqueness
(1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both a phenyl group and a boronic acid group on the pyrazole ring
Properties
IUPAC Name |
(1-methyl-5-phenylpyrazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-13-10(8-5-3-2-4-6-8)9(7-12-13)11(14)15/h2-7,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRBMOLQILZVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1)C)C2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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